6,7-methylenedioxyquinazoline-2,4-diol synonyms and IUPAC name
6,7-methylenedioxyquinazoline-2,4-diol synonyms and IUPAC name
An In-Depth Technical Guide to 6,7-Disubstituted Quinazoline-2,4-diols: A Focus on the 6,7-Methylenedioxy Scaffold
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1][2][3][4][5] Among these, the quinazoline-2,4-dione core is of particular interest due to its versatile pharmacological profile, which includes anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][2][6] The substitution pattern on the benzene ring of the quinazoline system plays a crucial role in modulating its biological efficacy. This guide provides a comprehensive technical overview of 6,7-disubstituted quinazoline-2,4-diols, with a specific focus on the promising but less-documented 6,7-methylenedioxy analogue. Due to the limited direct literature on 6,7-methylenedioxyquinazoline-2,4-diol, this guide will leverage the extensive research on its close analogue, 6,7-dimethoxyquinazoline-2,4-dione, to infer its properties, synthesis, and potential applications.
PART 1: Nomenclature and Synonyms
A clear and unambiguous naming system is fundamental in chemical research. This section details the IUPAC name and common synonyms for the target compound and its well-studied dimethoxy analogue.
6,7-Methylenedioxyquinazoline-2,4-diol: Proposed Nomenclature
-
IUPAC Name: 7,8-dihydro-[1][6]dioxolo[4,5-g]quinazoline-2,4-diol
-
Common Synonyms:
-
6,7-methylenedioxyquinazoline-2,4(1H,3H)-dione
-
5,6-methylenedioxy-1H-quinazoline-2,4-dione
-
It is important to recognize the tautomeric relationship in this class of compounds. The 2,4-diol form exists in equilibrium with the 2,4-dione form, with the latter generally being the more stable tautomer.
6,7-Dimethoxyquinazoline-2,4-dione: Established Nomenclature
-
IUPAC Name: 6,7-dimethoxy-1H-quinazoline-2,4-dione
-
Synonyms:
-
6,7-dimethoxyquinazoline-2,4-diol
-
2,4-dihydroxy-6,7-dimethoxyquinazoline
-
6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
-
PART 2: Synthesis and Mechanistic Insights
The synthesis of quinazoline-2,4-diones can be achieved through several established routes. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative with urea or a related reagent.
Proposed Synthesis of 6,7-Methylenedioxyquinazoline-2,4-diol
A plausible synthetic pathway for the target compound can be adapted from established protocols for similar quinazolinediones. The proposed route commences with 3,4-methylenedioxyaniline.
Step 1: Carboxylation of 3,4-Methylenedioxyaniline
The initial step would involve the introduction of a carboxylic acid group ortho to the amino group. This can be challenging and may require specific directing groups or a multi-step sequence, potentially starting from a different precursor like 3,4-methylenedioxybenzoic acid followed by nitration and reduction.
Step 2: Cyclization with Urea
The resulting 2-amino-4,5-methylenedioxybenzoic acid would then be cyclized with urea, typically under thermal conditions, to form the quinazoline-2,4-dione ring system.
Experimental Protocol: A General Procedure for Cyclization
The following is a generalized protocol based on analogous syntheses. Optimization would be necessary for the specific substrate.
-
Reactant Mixture: A mixture of the substituted 2-aminobenzoic acid (1 equivalent) and urea (2-3 equivalents) is prepared.
-
Heating: The mixture is heated, either neat or in a high-boiling solvent such as diphenyl ether, to a temperature typically ranging from 150-190°C.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent like ethanol or acetone to remove excess urea and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as DMF/water or ethanol.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 6,7-methylenedioxyquinazoline-2,4-diol.
PART 3: Biological Significance and Therapeutic Potential
The quinazoline-2,4-dione scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities.
Established Biological Activities of Quinazoline-2,4-dione Derivatives
| Biological Activity | Key Findings | References |
| Anticancer | Derivatives have shown potent cytotoxicity against various cancer cell lines, often through mechanisms like cell cycle arrest and apoptosis induction. | [7][8] |
| Antibacterial | The scaffold has been utilized to develop novel antibacterial agents, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. | [2][6] |
| Anticonvulsant | Certain quinazoline-2,4-diones have demonstrated significant anticonvulsant effects in preclinical models. | [1][2] |
| Anti-inflammatory | The anti-inflammatory properties of these compounds have been reported, suggesting potential for treating inflammatory disorders. | [1][6] |
| Carbonic Anhydrase Inhibition | Specific derivatives have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. | [9] |
The Role of the 6,7-Methylenedioxy Group
The 6,7-methylenedioxy group is a common structural motif in a variety of natural products and synthetic compounds with significant biological activities.[10] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, in some contexts, it can enhance binding to biological targets and modulate metabolic stability. The incorporation of this group into the quinazoline-2,4-dione scaffold is a promising strategy for the development of novel therapeutic agents.
Logical Relationship Diagram: From Scaffold to Potential Drug
Caption: Rationale for the therapeutic potential of the target molecule.
PART 4: Future Research Directions
The exploration of 6,7-methylenedioxyquinazoline-2,4-diol presents several exciting avenues for future research:
-
Development of a Robust Synthetic Route: A key initial step will be the optimization of a reliable and scalable synthesis for the target compound.
-
Comprehensive Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to evaluate its anticancer, antimicrobial, and other potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues with variations in the substitution pattern will be crucial for establishing clear SARs and identifying lead compounds with enhanced potency and selectivity.
-
Mechanistic Studies: For any promising activities identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.
References
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). Preprints.org.
- Manoharan, Y., & Perumal, S. (2025).
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). MDPI.
- Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Knorr quinoline synthesis. (n.d.). Grokipedia.
- Knorr quinoline synthesis. (n.d.). Wikipedia.
- Biologically active quinoline and quinazoline alkaloids part I. (n.d.).
- SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALU
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one. (n.d.).
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.
- 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII. (2017). Journal of Medicinal Chemistry.
- TMSOTf-catalyzed synthesis of substituted quinazolines using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
- Scheme 2. Synthesis of 6-or 7-Substituted Quinazolines a. (n.d.).
- Scheme 22: Intramolecular cyclization of N-benzoylindole. (n.d.).
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025).
- A comprehensive review of recent advances in the biological activities of quinazolines. (2022).
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: S. (2021). Thieme Connect.
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. (n.d.).
- The Medicinal Functionality of Quinazolines. (2022).
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)
- Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
